OVA-A2 Peptide
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Overview
Description
Preparation Methods
The synthesis of OVA-A2 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Chemical Reactions Analysis
OVA-A2 Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide (H2O2) or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Scientific Research Applications
OVA-A2 Peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and immune responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses against pathogens or cancer cells.
Allergy Research: This compound serves as a model antigen to study allergic reactions and the mechanisms underlying hypersensitivity.
Protein-Protein Interactions: It is used to investigate the interactions between peptides and MHC molecules, as well as T-cell receptors.
Mechanism of Action
OVA-A2 Peptide exerts its effects by binding to MHC class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors on CD8+ T cells, leading to the activation of these T cells. The activated T cells proliferate and differentiate into cytotoxic T lymphocytes, which can target and destroy cells presenting the antigen .
Comparison with Similar Compounds
OVA-A2 Peptide can be compared with other ovalbumin-derived peptides, such as:
OVA 257-264 (SIINFEKL): This peptide is similar to this compound but has a different amino acid sequence, leading to variations in its antigenic properties.
This compound is unique due to its specific sequence and its ability to elicit a strong immune response in the context of MHC class I molecules, making it a valuable tool in immunological research .
Properties
Molecular Formula |
C42H68N10O13 |
---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI Key |
NIAMGQCTXUFDAR-HXCAGXJWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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